Thalidomide-O-PEG3-Propargyl is a synthetic compound that combines thalidomide, a polyethylene glycol (PEG) linker, and a propargyl group. This compound is primarily utilized in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). The thalidomide moiety acts as a ligand for cereblon, a protein integral to the ubiquitin-proteasome system, while the PEG linker enhances solubility and facilitates conjugation to other molecules. The propargyl group allows for further functionalization, making it a versatile tool in bioconjugation and drug delivery applications.
Thalidomide-O-PEG3-Propargyl is classified as a small molecule drug candidate. It is derived from thalidomide, which has historically been used for its immunomodulatory and anti-inflammatory properties. The compound is synthesized for research purposes and is not yet approved for clinical use. It falls under the category of chemical compounds used in medicinal chemistry and biochemistry, particularly in studies involving protein interactions and degradation pathways.
The synthesis of Thalidomide-O-PEG3-Propargyl involves several key steps:
These reactions typically require specific conditions such as temperature control, pH adjustments, and the use of solvents that facilitate the reaction without degrading the components involved. Industrial production methods mirror these laboratory techniques but are scaled up with stringent quality control measures to ensure high purity and consistency of the final product .
Thalidomide-O-PEG3-Propargyl features a complex molecular structure that includes:
The molecular formula can be represented as , with specific molecular weight data depending on the length of the PEG chain used .
Thalidomide-O-PEG3-Propargyl undergoes several types of chemical reactions:
Common reagents used in these reactions include copper catalysts for facilitating cycloaddition processes in click chemistry .
The major products formed from these reactions typically include conjugates with enhanced functionality, which can be utilized in various biochemical assays or therapeutic applications.
The mechanism of action of Thalidomide-O-PEG3-Propargyl primarily revolves around its role as a PROTAC linker. It binds to cereblon, part of an E3 ubiquitin ligase complex, recruiting target proteins for ubiquitination. This process leads to their degradation by the proteasome, effectively disrupting specific cellular pathways associated with diseases such as cancer and inflammation .
Relevant data regarding melting point, boiling point, and other physical constants may vary based on synthesis methods but are generally optimized for laboratory use .
Thalidomide-O-PEG3-Propargyl has diverse applications in scientific research:
Thalidomide's initial 1950s deployment as a sedative and antiemetic culminated in catastrophic teratogenicity, causing severe limb malformations (phocomelia) in >10,000 neonates due to inadequate preclinical testing [1] [5] [10]. This tragedy fundamentally reshaped global drug regulatory frameworks, including the establishment of rigorous teratogenicity testing protocols. Paradoxically, thalidomide’s rediscovery for leprosy (1998) and multiple myeloma (2006) catalyzed mechanistic investigations, revealing its binding to cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex [5] [7]. This seminal discovery transformed thalidomide from a therapeutic pariah into a foundational component of targeted protein degradation platforms.
Era | Primary Application | Key Discovery | Impact |
---|---|---|---|
1957-1961 | Sedative/Antiemetic | Teratogenicity (Phocomelia) | Drug regulation overhaul (e.g., FDA strengthening) [1] [10] |
1990s-2000s | Leprosy/Myeloma | Immunomodulatory activity | FDA approval for specific indications [5] |
2010-Present | Targeted Degradation | Cereblon E3 ligase binding | PROTAC technology development [7] [9] |
The identification of CRBN as thalidomide’s molecular target in 2010 enabled rational engineering of derivatives. Structural studies confirmed that thalidomide’s glutarimide moiety engages CRBN, while its phthalimide ring could be derivatized to modulate target specificity [7] [9]. This understanding directly facilitated the development of Thalidomide-O-PEG3-Propargyl as a synthetically accessible CRBN-recruiting ligand.
PEGylation—the covalent attachment of polyethylene glycol chains—confers distinct advantages critical for heterobifunctional degraders:
Propargyl as Bioorthogonal Handle: The terminal alkyne (propargyl) group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), permitting modular conjugation to azide-functionalized target protein ligands. This "click chemistry" approach streamlines PROTAC synthesis and diversification [2] [3] [6].
Table 2: Impact of PEG Linker Length on PROTAC Properties
Linker Variant | PEG Units | Approx. Length (Å) | Key Advantages | Reference |
---|---|---|---|---|
Thalidomide-O-PEG2-Propargyl | 2 | ~10 | Reduced steric hindrance | [3] |
Thalidomide-O-PEG3-Propargyl | 3 | ~15 | Balanced flexibility/size | [2] [6] |
Thalidomide-O-PEG4-Propargyl | 4 | ~20 | Enhanced solubility | [6] [8] |
Metabolic stability is another critical consideration. Unmodified thalidomide undergoes rapid hydrolysis in vivo, but PEGylation shields labile functional groups. Furthermore, cryopreserved human hepatocyte studies indicate that linker chemistry profoundly influences PROTAC metabolic fate, with PEG chains reducing cytochrome P450 3A4 (CYP3A4)-mediated oxidation compared to aliphatic linkers [4] [8].
Thalidomide-O-PEG3-Propargyl functions as a versatile CRBN-recruiting moiety within PROTAC architectures. PROTACs are heterobifunctional molecules comprising: (i) a target protein ligand, (ii) an E3 ubiquitin ligase recruiter (e.g., thalidomide derivative), and (iii) a linker. They hijack the ubiquitin-proteasome system to induce target degradation [4] [9].
Catalytic Efficiency: Unlike inhibitors requiring sustained target occupancy, PROTACs operate catalytically. A single PROTAC molecule can facilitate degradation of multiple target protein molecules. Thalidomide-O-PEG3-Propargyl-based PROTACs leverage this efficiency, particularly against challenging targets like transcription factors and scaffolding proteins [9].
Table 3: Thalidomide-O-PEG3-Propargyl in PROTAC Ternary Complexes
Target Protein | Ligand Conjugation Method | Degradation Efficiency (DC₅₀*) | Key Application |
---|---|---|---|
Androgen Receptor | Click Chemistry to Azide-Modified AR Antagonist | <100 nM | Prostate Cancer [4] [9] |
BRD4 | Conjugated to JQ1 Derivative | ~10 nM | Leukemia [4] |
Estrogen Receptor | Conjugated to Selective ER Degrader (SERD) | <50 nM | Breast Cancer [9] |
DC₅₀: Half-maximal degradation concentration |
The molecule’s utility extends beyond PROTACs to other targeted degradation modalities, including molecular glues and hydrophobic tagging systems. Its chemical tractability supports high-throughput exploration of CRBN-mediated degradation, accelerating the degradation of "undruggable" proteome targets [4] [9]. Over 20 PROTACs utilizing thalidomide derivatives are currently in clinical trials, underscoring the pivotal role of optimized CRBN recruiters like Thalidomide-O-PEG3-Propargyl in modern drug discovery [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7